n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide
Description
Properties
CAS No. |
62789-51-9 |
|---|---|
Molecular Formula |
C13H11Cl2NO2S |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-8-10(14)4-7-12(13)15/h2-8,16H,1H3 |
InChI Key |
UWNZILMYVMCEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Stoichiometry
-
Chlorosulfonation of Toluene :
Toluene (10 mL) dissolved in chloroform (40 mL) is treated dropwise with chlorosulfonic acid (25 mL) at 0°C. This exothermic reaction produces hydrogen chloride gas, which subsides upon completion. The mixture is stirred at room temperature and poured into crushed ice to isolate the crude 4-methylbenzenesulfonyl chloride. -
Coupling with 2,5-Dichloroaniline :
The sulfonyl chloride is reacted with 2,5-dichloroaniline in a 1:1 stoichiometric ratio. The mixture is refluxed for 10 minutes, cooled, and precipitated in ice-cold water. The product is filtered, washed, and recrystallized from dilute ethanol to yield pure this compound.
Key Data :
-
Purity Check : Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirm the absence of unreacted aniline or sulfonyl chloride.
Optimized Laboratory-Scale Protocols
Base-Catalyzed Coupling in Polar Solvents
An alternative method employs triethylamine as a base to enhance reaction efficiency. This approach, adapted from analogous sulfonamide syntheses, involves:
-
Dissolving 2,5-dichloroaniline in dichloromethane or chloroform.
-
Adding 4-methylbenzenesulfonyl chloride and triethylamine (1.1 equivalents) under reflux for 1–2 hours.
-
Purification via column chromatography (silica gel, hexane/ethyl acetate).
Advantages :
-
Higher yields (75–80%) due to reduced side reactions.
-
Shorter reaction times (1–2 hours vs. 10 minutes of boiling).
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability:
-
Large-Scale Chlorosulfonation :
Toluene and chlorosulfonic acid are mixed in reactors with efficient cooling systems to manage exothermic reactions. -
Continuous Flow Systems :
Automated systems maintain stoichiometric ratios and reduce human exposure to hazardous intermediates. -
Purification Techniques :
Distillation isolates 4-methylbenzenesulfonyl chloride, while crystallization tanks facilitate bulk recrystallization of the final product.
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50–100 mL | 500–1000 L |
| Yield | 60–80% | 70–85% |
| Purification | Recrystallization | Crystallization + Filtration |
| Time per Batch | 4–6 hours | 12–24 hours |
Comparative Analysis of Synthetic Routes
Solvent Effects on Reaction Efficiency
-
Chloroform vs. Dichloromethane :
Chloroform offers higher solubility for sulfonyl chlorides but poses greater toxicity. Dichloromethane is preferred in industrial settings for easier recovery. -
Aqueous vs. Non-Aqueous Workup :
Ice-water precipitation (classical method) minimizes organic solvent use, while column chromatography (optimized method) improves purity at the cost of solvent waste.
Impact of Aniline Substituents
The electron-withdrawing chlorine atoms on 2,5-dichloroaniline reduce nucleophilicity compared to unsubstituted aniline, necessitating longer reaction times or elevated temperatures.
Purification and Characterization
Recrystallization Solvents
Spectroscopic Validation
-
IR Spectroscopy :
Sharp peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation. -
¹H NMR :
Aromatic protons appear as multiplets at δ 7.0–7.7 ppm, while the methyl group on the toluene ring resonates as a singlet at δ 2.4 ppm.
Table 2: Key Spectral Data
| Technique | Diagnostic Signals |
|---|---|
| IR (KBr) | 3258 cm⁻¹ (N–H), 1160/1340 cm⁻¹ (S=O) |
| ¹H NMR (CDCl₃) | δ 2.39 (s, 3H, CH₃), δ 7.00–7.69 (m, 7H, Ar–H) |
Chemical Reactions Analysis
Structural Influences on Reactivity
Crystallographic studies reveal critical structural features that modulate reactivity :
Hydrogen-Bonding and Intermolecular Interactions
The compound participates in N—H···O hydrogen bonding (Table 1), which stabilizes its crystal lattice and may influence solubility and reactivity in polar solvents :
Comparative Reactivity with Analogues
Substituent positioning on the phenyl ring significantly alters reactivity (Table 2) :
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits antibacterial and antifungal properties , making it a candidate for developing new pharmaceuticals aimed at treating infections. The mechanism of action typically involves the inhibition of specific enzymes or receptors through hydrogen bonding interactions with amino acid residues in their active sites.
Potential Therapeutic Uses
- Antimicrobial Agents : The compound's structural features enhance its interaction with bacterial enzymes, which can lead to the development of effective antibiotics.
- Anti-inflammatory Drugs : Its ability to modulate biological pathways suggests potential use in anti-inflammatory therapies.
- Cancer Research : Preliminary studies indicate that derivatives of sulfonamides can exhibit anticancer activity. Compounds similar to n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide have shown promising results against various cancer cell lines .
Research indicates that this compound can interact with various biological macromolecules. This interaction is crucial for its biological activity as it facilitates binding to target enzymes or receptors, influencing their function and cellular pathways .
Structure-Activity Relationship
The presence of chlorine atoms in the structure enhances biological activity due to their electron-withdrawing nature, which can stabilize reactive intermediates during enzyme interactions. Studies have shown that modifications in the compound's structure can significantly affect its antibacterial potency and selectivity against different pathogens .
Case Studies and Experimental Findings
Several case studies have documented the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis Methodology :
-
Biological Evaluation :
- In vitro studies have demonstrated that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus.
- Anticancer properties were evaluated using cell lines such as HeLa and AGS, where some derivatives showed IC50 values in the low microgram range, indicating potent activity .
Data Tables
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide is primarily related to its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group can bind to the active site of enzymes, preventing the normal substrate from binding and thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.
Comparison with Similar Compounds
Key Structural Features
- Conformational Torsion : The C—SO₂—NH—C segment adopts a gauche conformation with a torsion angle of 62.1° , influenced by steric and electronic effects of substituents .
- Intramolecular Hydrogen Bonding : An N—H···Cl hydrogen bond stabilizes the molecular structure.
- Crystal Packing : Intermolecular N—H···O(S) hydrogen bonds form a layered structure .
Comparison with Similar Sulfonamide Compounds
N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide (Compound I ) is compared to four structurally related sulfonamides (Table 1):
- II : 4-Methyl-N-(2,5-dimethylphenyl)benzenesulfonamide
- III : 4-Methyl-N-(phenyl)benzenesulfonamide
- IV : N-(2,5-Dichlorophenyl)benzenesulfonamide
Molecular Conformation and Torsion Angles
The C—SO₂—NH—C torsion angle varies significantly across analogs due to substituent effects:
| Compound | Torsion Angle (°) | Substituents on Aryl Rings |
|---|---|---|
| I | 62.1 | 4-methyl, 2,5-dichloro |
| II | -61.0 | 4-methyl, 2,5-dimethyl |
| III | -51.6 | 4-methyl, unsubstituted |
| IV | 66.4 | Unsubstituted, 2,5-dichloro |
The methyl group at the 4-position in I reduces steric hindrance compared to IV , leading to a slightly smaller torsion angle. Conversely, II and III exhibit negative torsion angles due to the absence of electron-withdrawing chlorine atoms, favoring different conformational equilibria .
Benzene Ring Tilt
The dihedral angle between the two aryl rings reflects substituent-induced steric effects:
| Compound | Dihedral Angle (°) |
|---|---|
| I | 67.8 |
| II | 49.4 |
| III | 68.4 |
| IV | 73.3 |
The 2,5-dichloro substituents in I and IV increase ring tilting compared to II and III . However, the presence of a methyl group in I reduces the tilt slightly compared to IV .
Hydrogen Bonding and Crystal Packing
- I exhibits intramolecular N—H···Cl and intermolecular N—H···O(S) bonds, forming a 2D layered structure.
- II and III lack intramolecular Cl interactions but form similar intermolecular N—H···O(S) networks.
- IV shows stronger intermolecular interactions due to the absence of methyl groups, leading to denser packing .
Bond Parameters
Bond lengths (S—O: ~1.43 Å; S—N: ~1.63 Å) and angles (O—S—O: ~119°) in I are consistent with those in II–IV and other aryl sulfonamides, confirming the rigidity of the sulfonamide core .
Biological Activity
N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C13H12Cl2N2O2S. The compound features a sulfonamide functional group attached to a dichlorophenyl ring and a methyl group. This structural configuration is crucial for its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it affects various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values greater than 500 µg/mL against tested strains, indicating moderate antibacterial potential compared to standard antibiotics .
- Mechanism of Action : The sulfonamide group is known to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and reproduction. This mechanism is similar to other sulfonamide antibiotics .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity. Specific studies have highlighted its efficacy against various fungal pathogens, although detailed quantitative data remain limited.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound:
- Cell Line Studies : The compound exhibited significant cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The IC50 values ranged from 0.89 to 9.63 µg/mL, indicating potent anticancer activity .
- Mechanisms : Investigations revealed that the compound induces apoptosis in cancer cells through mitochondrial membrane depolarization and activation of caspases (caspase-8 and -9). It also causes cell cycle arrest in the subG0 phase, leading to increased late apoptotic and dead cell percentages .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A notable study investigated the anticancer effects of this compound on AGS gastric cancer cells. The treatment resulted in:
- Cell Viability Decrease : Viability dropped from 91.29% to 26.26% after treatment with 10 µg/mL of the compound.
- Apoptotic Cell Percentage : Late apoptotic cells increased significantly at higher concentrations.
These findings suggest that this compound could be a candidate for further development in cancer therapy due to its ability to induce cell death through well-characterized mechanisms .
Q & A
Q. What experimental methods are used to synthesize N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide, and how is purity ensured?
The compound is synthesized via sulfonation of toluene with chlorosulfonic acid at 0°C, followed by reaction with 2,5-dichloroaniline. After isolation, the product is recrystallized from dilute ethanol to achieve purity, verified by consistent melting points, IR, and NMR spectroscopy. Slow evaporation of an ethanolic solution yields light-brown prism-like single crystals suitable for X-ray diffraction .
Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?
Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic system (space group P2₁/c) with unit cell dimensions: a = 9.075 Å, b = 14.232 Å, c = 10.773 Å, β = 90.49°, and Z = 3. Refinement using SHELXL yields reliability factors R = 0.048 and wR = 0.141, with a data-to-parameter ratio of 14.0. Hydrogen atoms are modeled via riding coordinates, and the NH group is restrained .
Q. What spectroscopic techniques confirm the molecular structure post-synthesis?
Infrared (IR) spectroscopy identifies sulfonamide N–H and S=O stretching vibrations, while NMR spectroscopy resolves aromatic protons and methyl groups. SC-XRD provides definitive bond lengths and angles, such as the S–N bond (1.623 Å) and C–S–O angles (~107–108°) .
Advanced Research Questions
Q. How do substituents influence the conformational flexibility of the C–SO₂–NH–C segment in sulfonamides?
Q. What intermolecular interactions stabilize the crystal packing, and how do they compare to related compounds?
Intramolecular N–H···Cl hydrogen bonds and intermolecular N–H···O(S) interactions (Table 1 in ) form layered networks. The dihedral angle between benzene rings (67.8°) is distinct from analogues (49.4°–73.3°), reflecting variations in packing efficiency due to substituent bulk and polarity .
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Validation tools like CIF checkers and software (e.g., PLATON) identify outliers in displacement parameters or bond lengths. For this compound, SHELXL refinement with full-matrix least-squares and high data-to-parameter ratios (14.0) ensures reliability. Hydrogen bonding and torsion angles are cross-validated against analogous structures .
Q. What methodological approaches are used to study the biological activity of sulfonamide derivatives?
Structure-activity relationship (SAR) studies involve synthesizing derivatives with modified aryl/alkyl groups and testing against target enzymes (e.g., carbonic anhydrase). For example, replacing the 4-methyl group with electron-withdrawing substituents can enhance binding affinity. Biological assays (e.g., antimicrobial or enzyme inhibition) are paired with computational docking to rationalize activity .
Q. How does the presence of chlorine atoms impact the compound’s reactivity in further functionalization?
The electron-withdrawing nature of chlorine activates the phenyl ring for nucleophilic aromatic substitution (e.g., replacing Cl with –OH or –NH₂ under basic conditions). However, steric hindrance at the 2- and 5-positions may limit reactivity, requiring optimized catalysts or elevated temperatures .
Methodological Notes
- Crystallographic Refinement : Use SHELXL for high-resolution data, applying restraints for disordered atoms and validating with R factors and residual density maps .
- Conformational Analysis : Compare torsion angles and packing motifs via the Cambridge Structural Database (CSD) to identify substituent-driven trends .
- Biological Assay Design : Pair synthetic diversification (e.g., introducing –CF₃ or –SO₂NH₂ groups) with high-throughput screening to explore therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
